Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-4-3-7(11)8(12)9(6)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFATRJZLIYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (C10H8BrFN2O2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C10H8BrFN2O2
- Molecular Weight : 287.09 g/mol
- IUPAC Name : this compound
- CAS Number : 885276-93-7
- Purity : Typically 95%
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The synthesis pathways have been optimized to enhance yield and purity, allowing for extensive research into its biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Kinases : Compounds in this class have shown efficacy in inhibiting kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 12.5 | Kinase inhibition | |
| MCF7 (Breast) | 8.3 | Apoptosis induction |
Enzymatic Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- Phosphodiesterases (PDEs) : Compounds in this class may modulate signaling pathways involved in various diseases.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines .
- Fluorination Impact on Bioavailability :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Kinases : This compound has shown efficacy in inhibiting protein kinases involved in cancer progression.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 12.5 | Kinase inhibition | |
| MCF7 (Breast) | 8.3 | Apoptosis induction |
Enzymatic Inhibition
this compound has also been investigated for its ability to inhibit specific enzymes critical to disease pathways:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.
- Phosphodiesterases (PDEs) : This compound may modulate signaling pathways involved in various diseases.
Case Studies
Case Study on Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines.
Fluorination Impact on Bioavailability
Research has also focused on the impact of fluorination on the bioavailability and pharmacokinetics of pyrazolo[1,5-a]pyridine derivatives. Enhanced solubility and metabolic stability have been observed, making these compounds more favorable for drug development.
Current Research Trends
The ongoing research into this compound emphasizes its potential as a lead compound for developing novel therapeutics targeting various cancers and inflammatory diseases. The exploration of structure-activity relationships (SAR) continues to be a vital area of investigation to optimize its efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
